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molecular formula C8H4F2O2 B2864846 2-(3,5-Difluorophenyl)-2-oxoacetaldehyde CAS No. 146535-00-4

2-(3,5-Difluorophenyl)-2-oxoacetaldehyde

Cat. No. B2864846
M. Wt: 170.115
InChI Key: HSUIFIUPBOLDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249130B2

Procedure details

(3,5-Difluorophenyl)(oxo)acetaldehyde (28 g, 84%) was prepared from 3,5-difluoro acetophenone (30.0 g, 192.3 mmol) and selenium dioxide (23.55 g, 214.0 mmol) according to the typical procedure used for Preparation 1.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23.55 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([F:11])[CH:5]=1)=[O:3].[Se](=O)=[O:13]>>[F:11][C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH:1]=[O:13])[CH:9]=[C:8]([F:10])[CH:7]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC(=C1)F)F
Name
Quantity
23.55 g
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for Preparation 1

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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